molecular formula C13H16N2O2 B3327233 2-Ethyl-1-propyl-1h-benzimidazole-5-carboxylic acid CAS No. 324062-68-2

2-Ethyl-1-propyl-1h-benzimidazole-5-carboxylic acid

Cat. No.: B3327233
CAS No.: 324062-68-2
M. Wt: 232.28 g/mol
InChI Key: MOIGBMLOXLTZQT-UHFFFAOYSA-N
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Description

2-Ethyl-1-propyl-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative with a molecular formula of C12H14N2O2. This compound is part of a class of heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-propyl-1H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acids under acidic or basic conditions. One common method includes the reaction of o-phenylenediamine with 2-ethylpropanoic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-propyl-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Benzimidazole N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

2-Ethyl-1-propyl-1H-benzimidazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized as a corrosion inhibitor and in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-propyl-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1H-benzimidazole-5-carboxylic acid
  • 1,2-Dimethyl-1H-benzimidazole-5-carboxylic acid
  • 2-Mercapto-1H-benzimidazole-6-carboxylic acid

Uniqueness

2-Ethyl-1-propyl-1H-benzimidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and propyl groups enhances its lipophilicity and may influence its interaction with biological membranes and molecular targets.

Properties

IUPAC Name

2-ethyl-1-propylbenzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-7-15-11-6-5-9(13(16)17)8-10(11)14-12(15)4-2/h5-6,8H,3-4,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIGBMLOXLTZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)C(=O)O)N=C1CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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